molecular formula C2H10N2O3Pt+2 B1678008 Nedaplatin CAS No. 95734-82-0

Nedaplatin

Cat. No. B1678008
CAS RN: 95734-82-0
M. Wt: 303.18 g/mol
InChI Key: KLNFSAOEKUDMFA-UHFFFAOYSA-N
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Description

Nedaplatin is a second-generation platinum analog. It is less nephrotoxic than Cisplatin but has proven equally effective . It was approved for use in Japan in 1995 . Nedaplatin is a DNA cross-linking agent that acts by binding the N7 position on guanine residues, inhibiting DNA synthesis and repair .


Molecular Structure Analysis

Nedaplatin consists of two ammine ligands and the dianion derived from glycolic acid . Its chemical formula is C2H8N2O3Pt . The molecular weight is 303.181 .


Chemical Reactions Analysis

As a platinum analog, Nedaplatin likely works similarly to Cisplatin. Once it has entered the cell, it is hydrolyzed to its active form which complexes with water molecules . This form binds to nucleophiles in the cytoplasm such as glutathione and other cysteine-rich proteins, resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins .


Physical And Chemical Properties Analysis

Nedaplatin is a solid substance . It is insoluble in DMSO and EtOH, but it is soluble in H2O . The volume of distribution of free platinum is 12.0 L . Approximately 50% of the platinum from Nedaplatin is bound to human plasma proteins .

Scientific Research Applications

  • Combination Therapy in Cervical Carcinoma : Nedaplatin has been found to be effective in treating cervical carcinoma, especially when used in combination with other chemotherapeutic agents. A Phase I/II study showed that a combination of intravenous nedaplatin and intraarterial cisplatin, combined with transcatheter arterial embolization, was effective for patients with locally advanced uterine cervical carcinoma (Adachi et al., 2001).

  • Enhancing Chemo-Sensitivity in Hepatocellular Carcinoma : Research has demonstrated that combining nedaplatin with dihydromyricetin, a natural flavonoid compound, enhances the chemotherapeutic efficacy against hepatocellular carcinoma cells. This combination was shown to induce cell apoptosis and mitigate drug resistance (Jiang et al., 2015).

  • Molecular Mechanisms of Cell Death Induction : Nedaplatin has been studied for its ability to induce different types of cell death in various tumor cell lines. It was found to induce apoptotic cell death in some cell lines and necrotic changes in others, depending on their origin (Sunaga et al., 1998).

  • Nedaplatin as a Cisplatin Derivative : Nedaplatin was developed to decrease the toxicities induced by cisplatin, such as nephrotoxicity and gastrointestinal toxicity. It is used in various cancer types, including lung, esophagus, uterine cervical, head and neck, and urothelial cancer (Shimada et al., 2013).

  • Genotoxicity Studies : The genotoxic effects of nedaplatin on human cultured lymphocytes have been studied, with findings suggesting that Vitamin E can ameliorate the genotoxicity caused by nedaplatin (Al-khdour et al., 2021).

  • Autophagy in Nedaplatin Resistance : In a study focusing on nasopharyngeal carcinoma, it was found that autophagy plays a role in the resistance to nedaplatin-induced cell death. Inhibiting autophagy could enhance the antitumor efficacy of nedaplatin in resistant cancer cells (Liu et al., 2015).

  • Innovative Drug Delivery Systems : The encapsulation of nedaplatin in PEGylated liposomes has been explored as a means to increase its cytotoxicity and genotoxicity against certain cancer cells. This approach aims to improve drug delivery and reduce side effects (El-Shafie et al., 2020).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Nedaplatin . Personal protective equipment and chemical impermeable gloves should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

azane;2-hydroxyacetic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.2H3N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCMPAWRCMABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)O.N.N.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O3Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aqupla

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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